molecular formula C16H14O3 B8238635 (E)-Benzyl 3-(4-hydroxyphenyl)acrylate

(E)-Benzyl 3-(4-hydroxyphenyl)acrylate

Cat. No.: B8238635
M. Wt: 254.28 g/mol
InChI Key: RGZZCZQQPNJCPO-DHZHZOJOSA-N
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Description

Nomenclature and Chemical Classification

(E)-Benzyl 3-(4-hydroxyphenyl)acrylate is an organic ester that is structurally a derivative of p-coumaric acid and benzyl (B1604629) alcohol. biosynth.com Its systematic and common names are crucial for its identification in scientific literature and databases. The prefix "(E)-" specifies the stereochemistry of the double bond in the acrylate (B77674) chain, indicating a trans configuration, which is the more common isomer found in nature. wikipedia.orgnist.gov

This compound belongs to the larger class of phenylpropanoids, which are characterized by a C6-C3 carbon skeleton. As an ester of a hydroxycinnamic acid, it is part of a family of compounds extensively studied for their presence in natural sources and their potential biological activities. ontosight.ai

Nomenclature for Benzyl 3-(4-hydroxyphenyl)acrylate

Identifier TypeIdentifier
IUPAC NameBenzyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate
SynonymsThis compound, Benzyl p-coumarate, Benzyl trans-4-coumarate, p-Coumaric acid benzyl ester nist.govontosight.ai
CAS Number61844-62-0 nist.gov
Chemical FormulaC16H14O3 biosynth.com

Natural Occurrence and Precursor Significance of Hydroxycinnamic Acid Derivatives

Hydroxycinnamic acids (HCAs) are a major class of phenolic compounds that are widely distributed throughout the plant kingdom. acs.orgacs.org They are found in high concentrations in various fruits, vegetables, cereals, and beverages like coffee and tea. nih.govtuscany-diet.net The most common HCAs include p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid. nih.gov These compounds rarely exist in their free form in nature; instead, they are typically found as esters linked to organic acids (like quinic acid to form chlorogenic acid), or as glycosides. nih.govnih.gov this compound itself has been isolated from natural sources such as poplar resins.

The biosynthesis of HCAs is a critical branch of the phenylpropanoid pathway, which is central to the secondary metabolism of plants. wikipedia.org The process begins with the aromatic amino acids phenylalanine and tyrosine, which are products of the shikimate pathway. acs.orgnih.gov The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the deamination of phenylalanine to form cinnamic acid, while tyrosine ammonia-lyase (TAL) converts tyrosine to p-coumaric acid (4-hydroxycinnamic acid). acs.org This p-coumaric acid serves as a direct precursor to other significant hydroxycinnamic acids like caffeic and ferulic acid. nih.gov These HCAs are, in turn, essential precursors for a vast array of natural products, including lignins (structural polymers in cell walls), flavonoids, stilbenes, and coumarins. wikipedia.orgacs.org

Common Hydroxycinnamic Acids and Their Food Sources

Hydroxycinnamic AcidMajor Dietary Sources
p-Coumaric acidCitrus fruits, pineapples, eggplant, broccoli, asparagus tuscany-diet.netnih.gov
Caffeic acidCoffee, blueberries, kiwis, plums, apples, carrots nih.govtuscany-diet.net
Ferulic acidCereal grains (wheat, barley), asparagus, eggplant, broccoli tuscany-diet.netnih.gov
Sinapic acidFruits and vegetables nih.gov

Historical Context of Research on Cinnamic Acid Esters in Medicinal Chemistry

Cinnamic acid and its derivatives have a long and rich history in medicinal chemistry, originating from their use in traditional medicine. mdpi.com The parent compound, cinnamic acid, is naturally found in cinnamon oil and balsams like storax. wikipedia.org The investigation into the pharmacological potential of cinnamic acid derivatives has been ongoing for over a century, with the first clinical use reported in 1905. nih.gov Despite this long tradition, their full potential remained relatively under-explored for several decades. nih.gov

In recent decades, there has been a resurgence of interest in cinnamic acid and its esters, driven by modern pharmacological research. mdpi.comnih.gov Scientists have been drawn to the 3-phenyl acrylic acid structure, which offers multiple sites for chemical modification—the phenyl ring, the double bond, and the carboxylic acid group—allowing for the synthesis of a wide range of derivatives. nih.gov Cinnamic esters, in particular, have been a significant focus. A major initial use for these esters was in the perfume and fragrance industry due to their pleasant aromas. wikipedia.org This interest expanded into the pharmaceutical and cosmetic industries, where research has highlighted a variety of biological activities. jocpr.com Studies have extensively documented the antioxidant, anti-inflammatory, antimicrobial, and anticancer properties of various cinnamic acid derivatives, establishing them as a vital class of compounds in the search for new therapeutic agents. mdpi.comjocpr.comresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c17-15-9-6-13(7-10-15)8-11-16(18)19-12-14-4-2-1-3-5-14/h1-11,17H,12H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZZCZQQPNJCPO-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C=CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)/C=C/C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preclinical Biological Activities and Pharmacological Potential of E Benzyl 3 4 Hydroxyphenyl Acrylate and Analogs

Antioxidant Activity Research

The antioxidant properties of phenolic compounds are crucial in mitigating oxidative stress, a key factor in numerous pathological conditions. The research into the antioxidant capacity of (E)-benzyl 3-(4-hydroxyphenyl)acrylate and its analogs has been approached through various in vitro models.

Investigation of Radical Scavenging Properties (e.g., DPPH assay)

The primary mechanism of antioxidant action for many phenolic compounds is their ability to donate a hydrogen atom to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate this radical scavenging ability. While direct DPPH scavenging data for this compound is limited, studies on its constituent parts and related esters provide significant insights.

The antioxidant activity of these compounds is largely attributed to the p-coumaric acid moiety. p-Coumaric acid itself has demonstrated effective DPPH, superoxide (B77818) anion, and hydrogen peroxide scavenging activities nih.gov. The esterification of the carboxylic acid group can modify this activity. For instance, a study on eicosanyl-cis-p-coumarate, a long-chain alkyl ester of p-coumaric acid, demonstrated moderate free radical scavenging ability in the DPPH assay antiox.org. Another study on various hydroxycinnamic acid stearyl esters showed that the antioxidant activity was influenced by the substitution pattern on the aromatic ring mdpi.com.

Research on benzyl (B1604629) cinnamate (B1238496), a structurally similar compound, reported an IC50 value of 149.8 mg/mL in the DPPH assay, indicating that the esterification to a benzyl group retains radical scavenging properties nih.gov. Furthermore, benzyl p-coumarate has been identified as a key antioxidant component in certain types of propolis nih.gov. The general trend observed is that while esterification can sometimes reduce the antioxidant capacity compared to the parent acid, the esters maintain significant radical scavenging activity mdpi.com.

CompoundDPPH Scavenging Activity (% Inhibition at specific concentration)Reference
Eicosanyl-cis-p-coumarate (10 µg)29.64 ± 0.23% antiox.org
Eicosanyl-cis-p-coumarate (25 µg)62.60 ± 0.64% antiox.org
Eicosanyl-cis-p-coumarate (50 µg)81.53 ± 0.23% antiox.org
Eicosanyl-cis-p-coumarate (100 µg)88.46 ± 0.32% antiox.org
p-Coumaric acid (45µg/mL)Effective scavenging (specific % not provided) nih.gov

Cellular Modulation of Oxidative Stress

Beyond simple radical scavenging, the protective effects of this compound and its analogs extend to cellular environments. Benzyl p-coumarate is understood to mitigate oxidative stress within cells, which is a critical process for preventing cellular damage and maintaining cellular function and integrity biosynth.com. This cellular protection is largely attributed to the p-coumaric acid component.

Studies have shown that p-coumaric acid can reduce oxidative stress by enhancing the production of endogenous antioxidant enzymes mdpi.com. It has demonstrated protective effects in cultured endothelial cells against oxidative stress induced by high glucose and free fatty acids. Furthermore, p-coumaric acid can minimize oxidative stress in keratinocytes exposed to ultraviolet radiation mdpi.com. These findings suggest that by delivering p-coumaric acid into the cellular environment, its benzyl ester analog can contribute to the modulation of cellular oxidative stress and protect against oxidative damage.

Anti-inflammatory Effects Research

Inflammation is a complex biological response implicated in a wide range of diseases. The modulation of inflammatory pathways is a key area of pharmacological research. Analogs of this compound have shown significant anti-inflammatory potential in preclinical models.

Modulation of Inflammatory Pathways in Preclinical Models

Research has focused on the ability of p-coumaric acid esters to modulate key signaling pathways involved in the inflammatory response, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

An analog, 4-methoxycinnamyl p-coumarate (MCC), was found to significantly reduce the secretion of nitric oxide (NO) and prostaglandin E2 in lipopolysaccharide (LPS)-induced microglial cells. It achieved this by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The study revealed that MCC attenuates the activation of NF-κB by suppressing the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby blocking its nuclear translocation nih.gov.

Similarly, p-coumaric acid has been shown to significantly inhibit the expression of iNOS, COX-2, interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α) at both the mRNA and protein level in LPS-stimulated macrophages hilarispublisher.comnih.gov. This inhibition was linked to the suppression of IκB and ERK1/2 phosphorylation, indicating a blockage of both the NF-κB and MAPK signaling pathways hilarispublisher.com. In animal models of arthritis, p-coumaric acid decreased the expression of TNF-α in synovial tissue and reduced circulating immune complexes, further highlighting its anti-inflammatory and immunomodulatory potential nih.gov.

These findings on close analogs and the parent acid strongly suggest that this compound likely possesses anti-inflammatory properties mediated through the inhibition of the NF-κB and MAPK pathways.

Antimicrobial and Antiparasitic Properties Research

The rise of antimicrobial resistance has spurred research into new antibacterial and antifungal agents. Phenolic compounds and their derivatives are a promising source of such novel agents.

Evaluation of Antibacterial and Antifungal Efficacy

The antimicrobial potential of this compound can be inferred from studies on its structural components and related derivatives. Research on a series of p-coumaric acid derivatives revealed that these compounds possess in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains .

One specific analog, 4-chlorobenzyl p-coumarate, exhibited significant activity against Gram-positive bacteria, including multidrug-resistant strains. Its mechanism of action was found to involve inducing morphological alterations on the cell surface, leading to cell lysis. The compound was also effective at reducing and penetrating bacterial biofilms nih.gov.

The parent compound, p-coumaric acid, has demonstrated antibacterial activity against several strains, including Escherichia coli and Pasteurella multocida, with a reported Minimum Inhibitory Concentration (MIC) of 1 mg/mL core.ac.uk. It is believed to act by altering the permeability of the cell membrane and binding to DNA, thereby inhibiting cellular functions core.ac.uk. However, its efficacy can be strain-dependent, with some studies showing limited activity against certain bacteria like Staphylococcus aureus core.ac.uk.

CompoundMicroorganismMIC (μM/mL or µg/mL)Reference
p-Coumaric acid derivative 17Overall antimicrobial (pMIC)1.73 µM/mL
p-Coumaric acid derivative 31Bacillus subtilis (pMIC)2.01 µM/mL researchgate.net
p-Coumaric acidEscherichia coli1 mg/mL core.ac.uk
p-Coumaric acidPasteurella multocida1 mg/mL core.ac.uk
p-Coumaric acidNeisseria gonorrhoeae1 mg/mL core.ac.uk

Assessment of Trypanocidal Activity Against Protozoan Parasites

The potential for developing new therapeutic agents against protozoan parasites, such as Trypanosoma cruzi, the causative agent of Chagas disease, has led researchers to explore a variety of chemical scaffolds. Benzyl esters of various bioactive molecules have shown promise in this area. The lipophilic nature of the benzyl group can enhance the penetration of a compound through the parasite's cell membrane. Once inside, the ester bond can be hydrolyzed, releasing the active molecule and benzyl alcohol.

This dual-action mechanism, where both the primary molecule and the benzyl alcohol released upon hydrolysis have antiparasitic effects, presents a promising approach for the development of new drugs for Chagas disease. nih.govnih.gov Given that this compound shares the benzyl ester feature, it is plausible that it could exhibit similar trypanocidal activity. The benzyl ester moiety could facilitate its uptake by Trypanosoma parasites, leading to the intracellular release of both 3-(4-hydroxyphenyl)acrylate and benzyl alcohol, potentially resulting in a synergistic antiparasitic effect. Further preclinical studies are warranted to evaluate the efficacy of this compound against T. cruzi and other protozoan parasites.

Anticancer and Antiproliferative Research

Inhibition of Cancer Cell Viability and Migration (e.g., A549, P388 leukemia cell lines)

The search for novel compounds with anticancer properties is a cornerstone of oncological research. Acrylate (B77674) derivatives have emerged as a class of molecules with significant potential in this field. Research into novel acrylate-based compounds has demonstrated their ability to induce apoptotic cell death and interfere with tubulin polymerization, a critical process in cell division. nih.gov

Studies on various acrylate derivatives have shown promising results against different cancer cell lines. For instance, certain 3-(4-chlorophenyl)acrylic acids and their ester derivatives have been synthesized and evaluated for their antiproliferative efficacy against the MDA-MB-231 breast cancer cell line. nih.gov Some of these compounds exhibited potent cytotoxic effects, with IC50 values in the low micromolar range. nih.gov

With respect to lung cancer, compounds that inhibit the migration of A549 cells are of particular interest, as metastasis is a major cause of mortality. researchgate.netresearchgate.netnih.govresearcher.life Various natural and synthetic compounds have been shown to inhibit A549 cell migration in vitro. researchgate.netresearchgate.netnih.govresearcher.life For example, physcion 8-O-β-glucopyranoside, isolated from Rumex japonicus, has been shown to have significant anti-proliferative activity on A549 cell lines. nih.gov Similarly, phenanthrene derivatives from Bletilla striata have demonstrated cytotoxicity against A549 cells. nih.gov

In the context of leukemia, derivatives of p-coumaric acid, the parent acid of this compound, have been investigated. A study on phenethyl p-coumarate and N-phenethyl-p-coumaramide reported their anticancer activity against P388 leukemia murine cells. researchgate.net This suggests that esters of p-coumaric acid are a promising avenue for the development of antileukemic agents. researchgate.net

Given these findings, this compound, as a benzyl ester of a p-coumaric acid derivative, holds potential as an anticancer and antiproliferative agent. Its acrylate structure is a key feature in many compounds with demonstrated anticancer activity, and its p-coumaric acid backbone has been linked to activity against leukemia cells. Further investigation is required to determine the specific IC50 values and the inhibitory effects of this compound on the viability and migration of A549, P388, and other cancer cell lines.

Examination of Pro-oxidative Mechanisms in Malignant Cells

The role of reactive oxygen species (ROS) in cancer is complex. While chronic oxidative stress can contribute to carcinogenesis, the induction of high levels of ROS in cancer cells can trigger apoptosis, making pro-oxidant therapy a viable anticancer strategy. mdpi.comnih.gov Cancer cells often have a higher basal level of ROS compared to normal cells, which can make them more susceptible to further oxidative stress induced by exogenous agents. mdpi.comnih.gov

Certain natural compounds, such as some carotenoids, can act as pro-oxidants in the high-ROS environment of cancer cells, leading to their apoptotic demise. mdpi.com This pro-oxidant activity can be synergistic with conventional chemotherapeutic drugs that also induce ROS. mdpi.com For example, extracts from Warburgia ugandensis have been shown to exert antiproliferative effects on A549 cells by increasing intracellular ROS levels, which in turn leads to cell cycle arrest. mdpi.com

Phenolic compounds, a class to which this compound belongs, are well-known for their antioxidant properties. However, under certain conditions, they can also exhibit pro-oxidant activity. The parent compound, p-coumaric acid, has been shown to modulate oxidative stress in the context of cancer. nih.gov It is plausible that this compound could act as a pro-oxidant in malignant cells. By increasing the intracellular concentration of ROS beyond a critical threshold, the compound could trigger signaling pathways that lead to programmed cell death. This potential mechanism of action warrants further investigation through in vitro studies measuring ROS production and subsequent apoptotic markers in cancer cell lines treated with this compound.

Studies on Cell Growth Modulation in Preclinical Cancer Models

Modulation of cell growth in cancer can be achieved through various mechanisms, including the induction of cell cycle arrest and the inhibition of cell migration and invasion. nih.govnih.gov Acrylate derivatives have been shown to influence these processes in preclinical cancer models. nih.govnih.gov For instance, some novel acrylate-based compounds have been found to cause cell cycle arrest at the G2/M phase. nih.gov

The parent acid, p-coumaric acid, has been documented to halt cell cycle progression and induce apoptosis in colorectal cancer cells. nih.gov These effects are often mediated through the regulation of key proteins involved in the cell cycle and apoptosis, such as cyclins, cyclin-dependent kinases, Bax, and Bcl-2. nih.govnih.gov

Preclinical models, including three-dimensional (3D) cell cultures, are crucial for evaluating the potential of new anticancer agents. nih.gov These models can provide a more accurate representation of the tumor microenvironment and are valuable for studying the effects of compounds on cell proliferation and other aspects of cancer progression. nih.gov

Considering the known activities of its structural relatives, this compound is a candidate for modulating cell growth in preclinical cancer models. It is hypothesized that this compound could inhibit cancer cell proliferation by inducing cell cycle arrest and promoting apoptosis. Furthermore, its potential to inhibit cell migration could be crucial in preventing metastasis. Future studies using in vitro and in vivo preclinical models are necessary to elucidate the specific effects of this compound on cancer cell growth and to identify the underlying molecular mechanisms.

Enzyme Modulation Studies

Xanthine (B1682287) Oxidase (XO) Inhibition

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.govscirp.org Overactivity of this enzyme can lead to hyperuricemia, a condition characterized by high levels of uric acid in the blood, which is a major risk factor for gout. nih.govscirp.org Therefore, the inhibition of XO is a primary therapeutic strategy for the management of hyperuricemia and gout. nih.govscirp.org

Phenolic compounds have been widely studied for their XO inhibitory activity. nih.govresearchgate.net The structure-activity relationship of these compounds has been a subject of interest, with factors such as the number and position of hydroxyl groups on the aromatic ring influencing their inhibitory potency. nih.gov For example, a study on various phenolic compounds revealed that flavonoids generally exhibit stronger XO inhibition than phenolic acids. nih.govresearchgate.net

Esters of phenolic acids have also been investigated as XO inhibitors. A study on caffeic acid phenethyl ester (CAPE) and its derivatives demonstrated their potential to inhibit XO. nih.gov Given that this compound is a benzyl ester of a p-coumaric acid derivative, it shares structural similarities with compounds known to inhibit XO. The presence of the phenolic hydroxyl group and the acrylate moiety are features that could contribute to its binding to the active site of the enzyme.

The inhibitory mechanism of such compounds is often competitive, where they compete with the natural substrate for binding to the molybdenum center in the active site of XO. nih.gov Molecular modeling studies have shown that interactions such as hydrogen bonding with amino acid residues like Arg880 and Thr1010 are important for the binding of inhibitors to XO. nih.gov

The potential of this compound as a xanthine oxidase inhibitor is supported by the known activity of related phenolic compounds and their esters. To confirm this, in vitro enzymatic assays are needed to determine the IC50 value and the type of inhibition (e.g., competitive, non-competitive, or mixed-type). Such studies would clarify the potential of this compound as a therapeutic agent for hyperuricemia and gout.

Tyrosinase Inhibition and Anti-melanogenic Potential

Tyrosinase is a critical copper-containing enzyme that serves as the rate-limiting step in melanin (B1238610) biosynthesis. Its inhibition is a primary strategy for the development of agents aimed at treating hyperpigmentation disorders. The (E)-β-phenyl-α,β-unsaturated carbonyl motif, central to the structure of this compound, has been identified as a key pharmacophore for potent tyrosinase inhibition nih.gov.

Analogs, particularly cinnamamide (B152044) derivatives, have demonstrated significant anti-melanogenic effects. Research has shown that the presence of a 2,4-dihydroxyphenyl group on the cinnamoyl scaffold is particularly effective for high anti-melanogenesis activity nih.gov. In studies involving α-melanocyte-stimulating hormone (α-MSH)-stimulated B16F10 melanoma cells, certain cinnamic amides inhibited both melanogenesis and cellular tyrosinase activity more effectively than the well-known inhibitor, kojic acid, without showing cytotoxicity nih.gov. For instance, N-trans-caffeoyltyramine, a phenethyl cinnamamide, showed a potent IC50 value of 0.8 μM for the inhibition of α-MSH-mediated tyrosinase activation researchgate.net. Another study highlighted a cinnamic acid-eugenol ester analog, compound c27 , which exhibited an IC50 value of 3.07 ± 0.28 μM against mushroom tyrosinase, approximately 4.6 times stronger than kojic acid (IC50 = 14.15 ± 0.46 μM) nih.gov. This compound was identified as a reversible, mixed-type inhibitor nih.gov.

The mechanism of action for these analogs is often attributed to their ability to bind to the active site of tyrosinase. Docking simulations have supported this, indicating a stronger binding affinity for cinnamamide derivatives compared to kojic acid nih.gov. The collective findings suggest that the anti-melanogenic effect of these compounds is primarily due to their direct tyrosinase inhibitory activity nih.gov.

Table 1: Tyrosinase Inhibitory Activity of Cinnamoyl Analogs

Compound/Analog Target/Assay IC50 Value Source
N-trans-caffeoyltyramine α-MSH-mediated tyrosinase activation 0.8 μM researchgate.net
N-trans-coumaroyltyramine α-MSH-mediated tyrosinase activation 6.3 μM researchgate.net
N-trans-feruloyltyramine α-MSH-mediated tyrosinase activation 20.2 μM researchgate.net
Cinnamic acid–eugenol ester (c27 ) Mushroom Tyrosinase 3.07 ± 0.28 μM nih.gov
Kojic Acid (Reference) Mushroom Tyrosinase 14.15 ± 0.46 μM nih.gov

Histone Deacetylase (HDAC) Inhibition by Cinnamoyl Derivatives

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. Their aberrant activity is linked to various cancers, making them a key target for therapeutic intervention. Cinnamic acid and its derivatives have been investigated as HDAC inhibitors.

Studies have shown that trans-cinnamaldehyde and trans-cinnamic acid can inhibit HDAC1 activity, with IC50 values of 7.58 µg/ml and 9.15 µg/ml, respectively nih.gov. These compounds, along with cinnamyl alcohol, have also been shown to inhibit HDAC8 nih.gov. Further molecular hybridization approaches, combining the cinnamoyl subunit with other pharmacophores, have yielded novel multifunctional ligands. For example, a series of hydroxamic acid-based inhibitors featuring a cinnamoyl linker demonstrated inhibitory properties against HDACs at micromolar concentrations researchgate.net.

In another study, a series of benzylether-containing cinnamoyl derivatives were synthesized and evaluated as HDAC inhibitors. Many of these compounds showed inhibitory activity with IC50 values in the micromolar range, with some exhibiting potent antiproliferative activity against tumor cell growth by inducing cell cycle arrest.

Table 2: HDAC Inhibitory Activity of Cinnamoyl Derivatives

Compound/Analog Target IC50 Value Source
trans-cinnamaldehyde HDAC1 7.58 µg/ml nih.gov
trans-cinnamic acid HDAC1 9.15 µg/ml nih.gov
Cinnamoyl-N-acylhydrazone-donepezil hybrid (4d ) Acetylcholinesterase (AChE) 9.1 µM
Pyrazole-cinnamoyl hydroxamic acid derivative (1a ) HDACs 11.2 µM researchgate.net
Pyrazole-cinnamoyl hydroxamic acid derivative (3 ) HDACs 15.6 µM researchgate.net

Inhibition of Trypanosoma cruzi Enzymes (e.g., Cruzipain, Aldehyde Reductase)

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge with limited therapeutic options. The search for new drug targets has led researchers to investigate key parasitic enzymes. Cruzipain, the major cysteine protease of T. cruzi, is essential for the parasite's survival and is considered a primary drug target. Another potential target is the parasite's aldo-keto reductase (TcAKR), which is involved in the metabolism of current drugs like benznidazole nih.gov.

Cinnamic acid derivatives have shown potential as anti-trypanosomal agents. One study reported that the cinnamic acid derivative (2E)-N-(1,3-benzothiazol-2-yl)-3-(2,5-dimethoxyphenyl)-2-propenamide (CAD-1 ) induced death in T. cruzi epimastigotes, with a concentration of 0.05 mM causing 58.1% mortality nih.gov. The mechanism appeared to involve an increase in intracellular reactive oxygen species and a decrease in the mitochondrial membrane potential, suggesting the parasite's mitochondria as a primary target nih.gov. While not potent enough to be considered a primary drug candidate, its novel structure and mechanism identify it as a valuable lead compound for further development nih.gov.

Other research has focused on benzyl esters as potential prodrugs. The benzyl ester of N-propyl oxamate (B-NPOx ) demonstrated significantly higher in vitro and in vivo trypanocidal activity than reference drugs benznidazole and nifurtimox nih.gov. Its efficacy is attributed to its lipophilicity, allowing it to penetrate the parasite, where it is hydrolyzed into N-propyl oxamate and benzyl alcohol, both of which are potent trypanocidal agents nih.gov.

Table 3: Anti-Trypanosomal Activity of Cinnamoyl and Benzyl Analogs

Compound/Analog Target/Assay Activity/Concentration Source
(2E)-N-(1,3-benzothiazol-2-yl)-3-(2,5-dimethoxyphenyl)-2-propenamide (CAD-1 ) T. cruzi epimastigotes 58.1% death at 0.05 mM nih.gov
Benzyl ester of N-propyl oxamate (B-NPOx ) T. cruzi (in vitro) 2- to 24-fold higher activity than benznidazole nih.gov
Benzyl ester of N-propyl oxamate (B-NPOx ) T. cruzi (in vivo) 1.9- to 15-fold higher activity than benznidazole nih.gov

Other Preclinical Therapeutic Explorations

Lipid-Lowering Effects and Hyperlipidemia Modulation

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular diseases. Preclinical studies have explored the potential of cinnamic acid derivatives in modulating lipid levels.

In a study using a Triton-induced hyperlipidemia model in rats, several cinnamic acid derivatives demonstrated significant hypolipidemic activity nih.govnih.gov. Specifically, derivatives of (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid amidated with morpholine or 4-methylpiperidine were shown to significantly decrease plasma triglycerides and total cholesterol nih.gov. This activity was comparable to the effects of simvastatin, a standard lipid-lowering drug nih.gov.

Another study investigated the effects of a berberine–cinnamic acid co-crystal (BBR-CA ) on hyperlipidemia researchgate.net. In mice fed a high-fat diet, BBR-CA reduced body weight gain and hepatic lipid accumulation. The proposed mechanism involves the modulation of the PI3K/AKT/mTOR signaling pathway, leading to a decrease in the nuclear expression of sterol regulatory element-binding proteins-1 (SREBP-1), a key regulator of lipid synthesis researchgate.net. Para-methoxy cinnamic acid has also been shown to be effective in reducing total cholesterol and triglyceride levels in hyperlipidemic rat models, suggesting a potential benefit in the treatment of hyperlipidemia and atherosclerosis researchgate.net. These findings indicate that the cinnamic acid scaffold is a promising backbone for the development of novel agents to manage dyslipidemia nih.govmdpi.com.

Molecular Mechanisms and Cellular Signaling Pathways

Elucidation of Antioxidant Mechanisms

The antioxidant properties of phenolic compounds like (E)-Benzyl 3-(4-hydroxyphenyl)acrylate are often attributed to their ability to scavenge free radicals and modulate cellular antioxidant systems. The p-hydroxycinnamoyl moiety is a key structural feature, where the phenolic nucleus conjugated with the olefin group facilitates the stabilization of phenoxy radicals through resonance. unhas.ac.id

Research on related cinnamic acid derivatives and other phenolic compounds has demonstrated significant radical-scavenging activity. For instance, in studies using the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical scavenging assay, various derivatives have shown the ability to donate a hydrogen atom, thereby neutralizing the radical. jchr.orgmdpi.com Similarly, the capacity to scavenge other reactive species, such as the ABTS•+ (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonate) radical cation), is a common characteristic of these compounds. mdpi.commdpi.com The antioxidant capacity of benzyl (B1604629) cinnamate (B1238496), a structurally similar ester, was found to increase linearly with its concentration, highlighting the role of the core cinnamate structure in this activity. nih.gov The mechanism involves the sacrificial transformation of the antioxidant, leading to the formation of new, often more stable, non-radical products. researchgate.net

Compound/Derivative TypeAssayObserved Activity/FindingReference
Benzyl CinnamateDPPH AssayIC50 of 149.8 mg·mL⁻¹ nih.gov
2-Hydroxy Benzyl Hydrazide DerivativesDPPH AssayIC50 values ranging from 81.28 to 309.03 µg/mL jchr.org
Polyphenols from S. vaninii (including caffeic acid)DPPH & ABTS AssaysDemonstrated strong radical scavenging activities mdpi.com
N-benzyl-1,2,3-triazolyl ethan-1-imine oxidesDPPH AssayHigh interaction, with 79–96% inhibition after 60 min mdpi.com

Investigation of Anti-inflammatory Signaling Pathways

Chronic inflammation is linked to the overproduction of inflammatory mediators regulated by key signaling pathways. Cinnamic acid derivatives have been shown to modulate these pathways, suggesting a potential anti-inflammatory role for this compound.

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to the inflammatory response. nih.gov External stimuli like lipopolysaccharide (LPS) activate these pathways, leading to the transcription and secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2). nih.govnih.gov Studies on structurally related compounds show that they can inhibit the activation of NF-κB by preventing the phosphorylation of its inhibitory subunit, IκB, thereby blocking its translocation to the nucleus. nih.gov

Furthermore, the MAPK pathways, which include p38, JNK, and ERK, are also crucial regulators of inflammation. nih.govresearchgate.net Inhibition of the phosphorylation of these kinases has been observed with related phenolic compounds, indicating that this is a significant mechanism for suppressing the expression of inflammatory genes. nih.gov The α,β-unsaturated carbonyl moiety present in this compound can act as a Michael acceptor, a feature that contributes to the anti-inflammatory activity of related chalcones by interacting with key regulators of the NF-κB and Nrf2 pathways. nih.govmdpi.com

Detailed Mechanisms of Anticancer Action

The anticancer potential of cinnamic acid derivatives, including this compound, is multifaceted, involving the targeting of essential cellular machinery, modulation of cellular stress, and interference with survival signaling pathways. nih.gov

One of the primary mechanisms for the anticancer activity of many natural and synthetic compounds is the disruption of the microtubule network, which is critical for cell division, motility, and structure. Tubulin, the protein subunit of microtubules, is a major target for anticancer drugs. researchgate.net Certain cinnamic acid and chalcone (B49325) derivatives have been identified as tubulin polymerization inhibitors. researchgate.netresearchgate.net They bind to tubulin, often at the colchicine (B1669291) binding site, preventing its assembly into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death). researchgate.net The simple but potent structure of these compounds makes them attractive candidates for the development of antimitotic agents. researchgate.net

While possessing antioxidant properties in normal physiological contexts, many phenolic compounds can exhibit pro-oxidant activity within the unique microenvironment of cancer cells. This dual role is crucial to their anticancer mechanism. Some cinnamic acid derivatives have been shown to induce apoptosis in cancer cells by promoting the generation of intracellular reactive oxygen species (ROS). researchgate.netresearchgate.net An elevated level of ROS can induce significant oxidative stress, damaging cellular components like DNA, lipids, and proteins, and activating apoptotic pathways. researchgate.netnih.gov This selective generation of ROS in tumor cells, which often have a compromised antioxidant defense system, provides a therapeutic window for targeting cancer cells while sparing normal cells.

Compound ClassMechanismCellular EffectReference
Cinnamic Acid / Chalcone DerivativesTubulin Polymerization InhibitionMitotic cell cycle arrest, Apoptosis researchgate.netresearchgate.net
Cinnamic Acid DerivativesInduction of Reactive Oxygen Species (ROS)Apoptosis via oxidative stress researchgate.net
N-benzyl-p-coumaramide (related amide)CytotoxicityIC50 of 16.15 µg/mL against P388 leukemia cells unhas.ac.idresearchgate.net

The Keap1/Nrf2-ARE pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. nih.gov Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that, upon activation, binds to the antioxidant response element (ARE) in the promoter region of genes encoding for a wide array of detoxification and antioxidant enzymes. researchgate.netdntb.gov.ua

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). tandfonline.com Compounds containing an α,β-unsaturated carbonyl system, such as chalcones and this compound, are known as Michael acceptors. nih.govresearchgate.net They can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. mdpi.com The liberated Nrf2 then translocates to the nucleus, activating the transcription of protective genes. nih.govresearchgate.netdntb.gov.ua This activation represents a potent cytoprotective mechanism that can be harnessed for therapeutic benefit in diseases characterized by oxidative stress. tandfonline.com

Mechanisms of Enzyme Inhibition

The molecular structure of this compound, a derivative of p-coumaric acid, suggests its potential to interact with various enzymes, thereby modulating their activity. Research into its inhibitory effects has primarily focused on enzymes involved in oxidation and metabolic pathways, such as tyrosinase and xanthine (B1682287) oxidase. The mechanisms underlying these interactions, as well as its potential effects on parasitic enzymes, are detailed below.

Tyrosinase Inhibition

While direct kinetic studies on this compound are not extensively documented, significant insights can be drawn from closely related structural analogs. Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis. The inhibitory activity of phenolic compounds against this enzyme is well-established.

A notable structural analog, (E)-2-isopropyl-5-methylphenyl 3-(4-hydroxyphenyl)acrylate, has been identified as a potent tyrosinase inhibitor. nih.gov This compound demonstrates a mixed-type inhibition mechanism. nih.gov Mixed-type inhibitors are capable of binding to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum reaction velocity (Vmax). This dual binding capability often leads to more effective inhibition. The study reported a half-maximal inhibitory concentration (IC50) of 10.6 µM for this analog, indicating strong inhibitory potential. nih.gov

Further research on other related compounds, such as cinnamic acid-eugenol esters, underscores the critical role of the phenolic hydroxyl group in tyrosinase inhibition. mdpi.com The 4-hydroxyphenyl moiety present in this compound is therefore believed to be crucial for its potential interaction with the active site of tyrosinase, likely through chelation of the copper ions essential for the enzyme's catalytic activity.

CompoundIC50 (µM)Inhibition Type
(E)-2-Isopropyl-5-methylphenyl 3-(4-hydroxyphenyl)acrylate10.6Mixed
(E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one0.013 (for tyrosine hydroxylase) / 0.93 (for dopa oxidase)Competitive
Kojic Acid (Reference)14.15 ± 0.46Competitive

Xanthine Oxidase (XO) Inhibition

Xanthine oxidase is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout. While there is no direct research available on the inhibition of xanthine oxidase by this compound, the inhibitory potential of its core structures, such as p-coumaric acid and other phenolic compounds, has been investigated.

Studies have shown that p-coumaric acid, the carboxylic acid precursor to this compound, exhibits competitive inhibition against xanthine oxidase. nih.gov Competitive inhibitors bind to the active site of the enzyme, preventing the substrate from binding. The structural similarity suggests that this compound might also interact with the active site of xanthine oxidase. The phenolic hydroxyl group is likely a key contributor to this potential inhibitory activity, a feature common among many phenolic inhibitors of XO. nih.gov

CompoundIC50 (µM)Inhibition Type
p-Coumaric Acid38.99 ± 1.12Competitive
Allopurinol (Reference)9.46 ± 0.16Competitive

Parasitic Enzyme Inhibition

Currently, there is a lack of available scientific literature investigating the inhibitory effects of this compound on parasitic enzymes. While compounds with a benzimidazole (B57391) scaffold have been explored for their antiparasitic activities by targeting enzymes in parasites like Plasmodium, Leishmania, and Trypanosoma, the potential of benzyl acrylate (B77674) derivatives in this context remains an unexamined area of research. nih.gov Therefore, the mechanism of action of this compound against parasitic enzymes cannot be described at this time.

Structure Activity Relationship Sar Studies

Influence of Ester Moiety Modifications on Biological Activity

The transformation of the carboxylic acid group of a cinnamic acid scaffold into an ester or an amide is a critical determinant of biological activity. Studies on various cinnamic acid derivatives have consistently shown that this modification significantly impacts their pharmacological profiles, particularly their antimicrobial properties.

Research demonstrates that converting the carboxylic group of cinnamic acid into an ester function can confer bioactivity. mdpi.com For instance, while cinnamic acid itself may show no activity against certain microbial strains, its ester derivatives, such as methyl cinnamate (B1238496), become active. mdpi.com The length and nature of the alkyl chain in the ester moiety play a crucial role in modulating this activity, largely by influencing the compound's lipophilicity, which affects its ability to penetrate microbial cell membranes. mdpi.com

A systematic investigation into a series of cinnamates revealed a clear trend in antifungal activity. As the alkyl chain length increases from methyl to ethyl to butyl, the antifungal potency is enhanced. mdpi.comresearchgate.net Butyl cinnamate, for example, was identified as the most potent antifungal compound in one such series against a panel of fungal strains. mdpi.com This suggests that increased lipophilicity contributes to a stronger biological response. However, this trend may not be limitless, as other factors like steric hindrance can come into play.

When comparing ester and amide derivatives, the results can vary depending on the target organism. In general, for antifungal applications, ester derivatives of cinnamic acid have been found to be more bioactive than the corresponding amide derivatives. mdpi.com Conversely, for certain antibacterial targets, specific amide derivatives, such as 4-isopropylbenzylcinnamide, have demonstrated the highest potency. mdpi.com In studies against Leishmania infantum, aliphatic chain cinnamates were found to be more effective than their corresponding amides. mdpi.com This highlights that while the ester moiety is key, its effectiveness relative to other functional groups like amides is context-dependent on the specific biological target.

CompoundEster MoietyAntifungal MIC (μM)
Methyl cinnamateMethyl789.19
Ethyl cinnamateEthyl726.36
Propyl cinnamatePropyl672.83
Butyl cinnamateButyl626.62
Benzyl (B1604629) cinnamateBenzyl537.81

Data sourced from a study on the antimicrobial activity of synthetic cinnamates. mdpi.com The Minimum Inhibitory Concentration (MIC) was determined against various Candida strains.

Impact of Hydroxyl Group Positions and Substituents on Biological Potency

The substitution pattern on the phenolic ring of hydroxyphenyl acrylates is a pivotal factor governing their biological potency. The number, position, and chemical nature of these substituents, particularly hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, profoundly influence the molecule's activity.

The presence and location of hydroxyl groups are essential. SAR analyses indicate that the degree of oxygenation on the phenyl ring is critical for activity, with substitutions at the 3 and 4 positions being particularly important for antiparasitic efficacy. researchgate.net The introduction of phenolic hydroxyl groups has been shown to markedly increase tyrosinase inhibitory activity. nih.gov Specifically, a compound featuring a 3,4-diphenol (catechol) structure was found to be the most active in a series of cinnamic acid-eugenol esters, exhibiting potency significantly greater than the reference compound, kojic acid. nih.gov This ortho-dihydroxy arrangement is often linked to enhanced antioxidant and metal-chelating properties, which can contribute to enzyme inhibition. core.ac.uk

Conversely, masking the hydroxyl group or replacing it with other substituents can diminish or alter the activity. For example, in a study of N-benzylhydroxycinnamamides, the N-benzyl-p-coumaramide, which has a single hydroxyl group at the 4-position, showed potent anticancer activity (IC50 of 16.15 µg/mL). researchgate.netunhas.ac.id The corresponding caffeamide (3,4-dihydroxy) and ferulamide (B102684) (4-hydroxy-3-methoxy) analogs were significantly less active. researchgate.netunhas.ac.id The lower activity of the ferulamide derivative was attributed to the presence of the methoxy group at the 3-position, which can form an intramolecular hydrogen bond with the 4-hydroxyl group, potentially reducing its ability to participate in reactions like free radical scavenging. unhas.ac.id This demonstrates that even a subtle change from a hydroxyl to a methoxy group can drastically alter biological potency.

Correlation between Molecular Structure and Enzyme Inhibitory Capacity

The molecular architecture of (E)-Benzyl 3-(4-hydroxyphenyl)acrylate and its analogs is directly correlated with their ability to inhibit specific enzymes, a property that underpins many of their therapeutic potentials. Key structural features, including the α,β-unsaturated carbonyl system and the phenolic ring substitutions, are crucial for effective enzyme interaction.

One of the most studied enzymatic targets for these compounds is tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govnih.gov SAR studies have consistently shown that hydroxyl groups on the phenyl ring enhance tyrosinase inhibition. nih.gov A derivative with a 3,4-dihydroxy substitution pattern (caffeic acid-based) exhibited an IC50 value of 3.07 µM, making it approximately 4.6 times more potent than the standard inhibitor kojic acid (IC50: 14.15 µM). nih.gov In another study, p-Coumaric acid (4-hydroxy) showed potent tyrosinase inhibitory activity, whereas the reduction of the C=C double bond in the acrylate (B77674) structure led to a decrease in this activity. researchgate.net

The α,β-unsaturation in the acrylate moiety appears to be essential for the inhibition of other enzymes as well, such as 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways. researchgate.net The reduction of this double bond in hydroxycinnamic acid esters leads to a significant loss of 5-LOX inhibitory capacity, indicating that this Michael acceptor is critical for interacting with the enzyme. researchgate.net

Compound Structure (Cinnamic Acid-Eugenol Ester)Phenyl Ring SubstitutionTyrosinase IC50 (μM)
Compound c144-Hydroxy10.12
Compound c152,4-Dihydroxy8.64
Compound c273,4-Dihydroxy3.07
Kojic Acid (Reference)N/A14.15

Data sourced from a study on the tyrosinase inhibitory activity of cinnamic acid-eugenol esters. nih.gov

Relationship between Structural Features and Antiparasitic Efficacy

Structural modifications to the benzyl hydroxyphenyl acrylate scaffold significantly influence its efficacy against various parasites, including protozoa like Leishmania. SAR studies have identified several key features that govern the antiparasitic, and specifically the leishmanicidal, activity of these compounds.

The nature of the ester group is a primary determinant of efficacy. A comparative analysis of cinnamic acid esters and amides against Leishmania infantum revealed that aliphatic chain cinnamates were generally more effective than the corresponding cinnamamide (B152044) derivatives. mdpi.com Furthermore, within the ester series, the size of the alkyl chain is important; smaller alkyl chains, such as in methyl and ethyl esters, tend to lead to higher selectivity indices against the parasite versus mammalian cells. researchgate.net

The substitution pattern on the phenyl ring is also critical. The degree of oxygenation, particularly the presence of hydroxyl groups at the 3 and 4 positions, is considered essential for potent leishmanicidal activity. researchgate.net The presence of these hydroxyl groups can increase both the activity against the parasite and the general cytotoxicity of the compound. researchgate.net In one study, a cinnamate with a piperonyl group (containing a methylenedioxy bridge at the 3 and 4 positions) was the second most potent antileishmanial compound in its series, suggesting that rigid, oxygen-containing structures on the aromatic ring contribute positively to the pharmacological profile. mdpi.com The double bond in the acrylate side chain is also crucial for both leishmanicidal activity and cytotoxicity. researchgate.net

Role of Phenolic Scaffolds in Designing Bioactive Compounds

The hydroxycinnamic acid framework, which forms the core of this compound, serves as a highly versatile and privileged phenolic scaffold in the design of new bioactive compounds. researchgate.net This scaffold, characterized by a phenyl ring connected to a three-carbon propenoic acid side chain, is prevalent in nature and provides a robust template for chemical modifications that can tune its biological activity across a wide spectrum. researchgate.netmdpi.com

The inherent reactivity and biological relevance of the phenolic scaffold's key features—the hydroxylated aromatic ring, the conjugated double bond, and the carboxyl-derived functional group—allow for targeted modifications to optimize activity for various therapeutic purposes. As detailed in the preceding sections, altering the ester moiety can modulate lipophilicity and cell penetration, which is critical for antimicrobial and antiparasitic agents. mdpi.commdpi.com Adjusting the number and position of hydroxyl and methoxy groups on the phenolic ring directly impacts antioxidant potential and the capacity for specific enzyme inhibition. nih.govunhas.ac.id

The success of this scaffold lies in its ability to interact with multiple biological targets. The phenolic hydroxyl groups are excellent hydrogen bond donors and can scavenge reactive oxygen species, contributing to antioxidant and anti-inflammatory effects. core.ac.uk The α,β-unsaturated carbonyl system acts as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition. unhas.ac.idresearchgate.net This chemical versatility has enabled the development of derivatives with anticancer, anti-inflammatory, antimicrobial, antidiabetic, and neuroprotective properties, making the phenolic scaffold of hydroxycinnamic acids a cornerstone in medicinal chemistry and drug discovery. researchgate.netnih.gov

Computational and in Silico Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein target.

Analysis of Ligand-Enzyme Binding Interactions

While specific molecular docking studies for (E)-Benzyl 3-(4-hydroxyphenyl)acrylate are not widely available, research on its precursor, p-coumaric acid, offers valuable insights. Molecular docking simulations of p-coumaric acid have suggested its potential to exhibit inhibitory activity against various cancer-related proteins. icm.edu.plresearchgate.net These studies indicate that the molecule can form stable complexes within the binding sites of these proteins.

Furthermore, docking studies on phenethyl p-coumarate, a similar ester derivative, have shown interactions with key residues in cancer-related targets. For instance, it has been observed to form hydrogen bonds with specific amino acid residues, such as Ile839. researchgate.net Given the structural similarities, it is plausible that this compound would engage in similar types of interactions, including hydrogen bonding via its hydroxyl and carbonyl groups, and π-π stacking or hydrophobic interactions involving its aromatic rings. The benzyl (B1604629) group, in particular, may contribute to hydrophobic interactions within the enzyme's binding pocket. nih.gov

Identification of Critical Binding Site Residues

In the absence of direct studies on this compound, the critical binding site residues can be inferred from studies with related molecules. For p-coumaric acid, docking studies have highlighted the importance of hydrogen bonding in its interaction with target proteins. icm.edu.plresearchgate.net For phenethyl p-coumarate, a hydrogen bond with the Ile839 residue was identified as a key interaction. researchgate.net Additionally, for this compound, an additional hydrogen bond with the Ser991 residue was observed. researchgate.net These findings suggest that serine and isoleucine residues may be critical for the binding of p-coumaric acid derivatives. The benzyl moiety of this compound is likely to interact with hydrophobic residues in a binding pocket. nih.gov

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a method used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used in virtual screening to search large databases of chemical compounds for molecules with similar features.

Currently, there are no specific pharmacophore models developed exclusively for this compound. However, research on other hydroxyphenyl acrylate (B77674) derivatives can provide a basis for understanding the key pharmacophoric features. For instance, studies on other acrylate derivatives have been conducted to explore their potential as inhibitors of various enzymes. acs.org

Application of Network Pharmacology for Mechanism Elucidation

Network pharmacology is an approach that combines systems biology and computational analysis to understand the complex interactions between drugs, targets, and diseases. It aims to elucidate the mechanism of action of a compound by analyzing its effects on a network of interacting proteins.

Specific network pharmacology studies on this compound have not been reported. However, this approach has been applied to broader classes of phenolic compounds to explore their potential mechanisms of action. These studies often reveal that phenolic compounds can interact with multiple targets and pathways, highlighting their pleiotropic effects. Such an approach for this compound could help in identifying its potential protein targets and understanding its polypharmacological profile, which is characteristic of many natural product-derived compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

While a specific QSAR model for this compound is not available, QSAR studies on phenolic compounds and acrylate derivatives have provided valuable insights. For phenolic compounds, QSAR models have been developed to predict their antioxidant and antibacterial activities. nih.govresearchgate.netnih.govimist.maimist.ma These studies have shown that properties like the octanol-water partition coefficient (Log P), which is a measure of hydrophobicity, are important for antibacterial activity. nih.gov For antioxidant activity, molecular descriptors related to the electronic properties of the molecule are often significant. researchgate.netnih.gov

QSAR studies on acrylate derivatives have also been performed to understand their cytotoxic effects. acs.org These models can help in identifying the structural modifications that could enhance the desired biological activity while minimizing toxicity.

Table 1: Summary of In Silico Predictions for this compound and Related Compounds

Computational Method Compound/Class Predicted Interaction/Activity Key Findings
Molecular Docking p-Coumaric Acid Anticancer Potential inhibitory activity against cancer-related proteins. icm.edu.plresearchgate.net
Phenethyl p-coumarate Anticancer Hydrogen bonding with Ile839 and Ser991 residues. researchgate.net
QSAR Phenolic Compounds Antibacterial Importance of hydrophobicity (Log P). nih.gov
Phenolic Compounds Antioxidant Correlation with electronic properties. researchgate.netnih.gov
Acrylate Derivatives Cytotoxicity Identification of structural features influencing toxicity. acs.org

Analytical Research Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and structure of (E)-Benzyl 3-(4-hydroxyphenyl)acrylate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are utilized to map out the carbon-hydrogen framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The trans-configuration of the acrylate's double bond is typically confirmed by the large coupling constant (J value, usually around 16 Hz) between the two vinylic protons. The spectrum would show distinct signals for the protons on the 4-hydroxyphenyl group, the vinylic protons of the acrylate (B77674) moiety, the methylene protons of the benzyl (B1604629) group, and the aromatic protons of the benzyl group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key structural features.

Key expected vibrational frequencies include:

A broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group.

A strong absorption peak around 1710-1680 cm⁻¹ corresponding to the C=O stretching vibration of the α,β-unsaturated ester.

Absorption bands in the 1640-1600 cm⁻¹ region, attributable to the C=C stretching vibrations of the acrylate double bond and the aromatic rings.

Strong peaks in the 1250-1000 cm⁻¹ range, which are indicative of the C-O stretching vibrations of the ester group.

Bands corresponding to aromatic C-H stretching and bending vibrations.

Mass Spectrometry (ESI-MS, HRMS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound, which typically forms protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound, thus confirming its identity. The molecular formula for this compound is C₁₆H₁₄O₃, with a corresponding molecular weight of 254.28 g/mol . HRMS would be able to confirm this with a high degree of precision.

Chromatographic Methods for Purity Assessment and Analysis

Chromatographic techniques are indispensable for the separation, purification, and assessment of the purity of this compound.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of chemical reactions and assessing the purity of a sample. For a moderately polar compound like this compound, a common stationary phase is silica (B1680970) gel. The mobile phase is typically a mixture of a nonpolar solvent, such as hexane, and a more polar solvent, like ethyl acetate. By adjusting the ratio of these solvents, the retention factor (Rf) of the compound can be optimized for effective separation from starting materials or byproducts.

Column Chromatography (Flash, Gravity)

For the purification of larger quantities of this compound, column chromatography is the method of choice. This technique operates on the same principles as TLC, using a stationary phase, typically silica gel, packed into a column.

Gravity Column Chromatography: In this method, the solvent (mobile phase) moves through the column under the force of gravity. It is a simple but often time-consuming method suitable for straightforward separations.

Flash Column Chromatography: This is a faster and more efficient version of column chromatography where air pressure is used to force the solvent through the column, leading to a quicker and often better separation. A common mobile phase for the purification of similar compounds involves a gradient of ethyl acetate in hexane, which allows for the efficient elution of the target compound while retaining more polar impurities. The fractions collected from the column are typically analyzed by TLC to identify those containing the pure product.

Elemental Analysis (CHN Analysis)

Elemental analysis, specifically CHN analysis, is a cornerstone technique in the characterization of organic compounds. It provides a quantitative determination of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analytical method is fundamental for verifying the empirical formula of a newly synthesized or isolated compound, such as this compound, and for assessing its purity.

The process involves the combustion of a small, precisely weighed sample of the compound in an oxygen-rich environment. This high-temperature combustion converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and any nitrogen present to nitrogen gas (N₂) or nitrogen oxides, which are then reduced to N₂. These combustion products are then separated and quantified using methods such as gas chromatography with a thermal conductivity detector.

For this compound, with the established molecular formula C₁₆H₁₄O₃, the theoretical or calculated percentages of carbon and hydrogen can be determined based on its atomic composition and molecular weight (254.28 g/mol ). These calculated values serve as a benchmark against which experimental results, or "found" values, are compared. A close correlation between the found and calculated percentages, typically within a ±0.4% margin, provides strong evidence for the compound's elemental composition and high degree of purity.

Detailed Research Findings

Based on the molecular formula C₁₆H₁₄O₃, the expected elemental composition of this compound has been calculated. The theoretical percentages are presented in the table below. In a research context, a purified sample of the compound would be subjected to CHN analysis, and the experimentally determined "Found %" values would be reported alongside the theoretical "Calculated %" values. While specific experimental data from a singular research publication is not provided here, the table represents the standard format for reporting such findings. The absence of nitrogen in the molecular structure means its theoretical and expected experimental value is zero.

The comparison is crucial for confirming that the synthesized or isolated compound is indeed the target molecule and is free from significant impurities that would alter the elemental ratios.

ElementCalculated %
Carbon (C)75.57
Hydrogen (H)5.55
Nitrogen (N)0.00

Future Research Directions and Translational Perspectives Preclinical Focus

Rational Design and Synthesis of Novel Analogs for Enhanced Efficacy and Selectivity

Future preclinical research will heavily focus on the rational design and synthesis of novel analogs of (E)-Benzyl 3-(4-hydroxyphenyl)acrylate to improve its therapeutic properties. The core structure presents multiple sites for chemical modification. Structure-activity relationship (SAR) studies will be crucial in guiding these modifications. For instance, substitutions on the phenyl ring and modifications of the acrylate (B77674) moiety or the benzyl (B1604629) group could significantly influence biological activity.

The synthesis of derivatives could be inspired by methodologies used for similar compounds. For example, research into anti-inflammatory agents has involved synthesizing a series of (2E)-3-{2-[(substituted benzyl)oxy]phenyl}acrylaldehydes to identify compounds with superior inhibitory activity on neutrophil superoxide (B77818) formation. nih.gov Similarly, the synthesis of antitubercular (3-benzyl-5-hydroxyphenyl)carbamates demonstrates how modifications to a core benzylphenol structure can yield potent agents against M. tuberculosis. mdpi.com These approaches, involving systematic alteration of functional groups, can be applied to generate a library of this compound analogs for comprehensive preclinical screening.

Table 1: Examples of Synthetic Strategies for Related Compounds

Compound ClassSynthetic ApproachKey ReagentsPotential Application
(3-benzyl-5-hydroxyphenyl)carbamatesReaction of 3-amino-5-benzylphenol with phenylisocyanate or triphosgene (B27547) and an alcohol/phenol (B47542). mdpi.comTriphosgene, Triethylamine (B128534), PhenylisocyanateAntitubercular mdpi.com
(2E)-3-{2-[(substituted benzyl)oxy]phenyl}acrylaldehydesSynthesis based on a lead compound to create derivatives for evaluation. nih.govSubstituted benzyl halides, appropriate aldehydesAnti-inflammatory nih.gov
5,7-diiodoquinolin-8-yl (E)-3-(3,4-dihydroxyphenyl)acrylateDirect acylation of iodoquinol (B464108) with (E)-3-(3,4-dihydroxyphenyl)acryloyl chloride. mdpi.com(E)-3-(3,4-dihydroxyphenyl)acryloyl chloride, Pyridine, DMAPAntiparasitic mdpi.com

Identification and Investigation of New Biological Targets and Signaling Cascades

A critical area for future investigation is the elucidation of the precise molecular mechanisms of action of this compound. While related compounds exhibit activities like anti-inflammatory effects through the inhibition of cellular Ca2+ increase, the specific targets for this particular ester are not well-defined. nih.gov Preclinical studies should employ a range of modern biochemical and cell-based assays to identify its primary biological targets.

Techniques such as affinity chromatography, proteomics, and thermal shift assays can be used to pull down and identify binding proteins. Subsequent validation studies would then be required to confirm these interactions and understand their functional consequences. Investigating the compound's effect on key signaling pathways, such as NF-κB, MAP kinase, and PI3K/Akt pathways, which are commonly implicated in inflammation and cell proliferation, will provide a deeper understanding of its cellular effects.

Exploration of Combination Therapies in Preclinical Disease Models

The potential for synergistic interactions between this compound and existing therapeutic agents is a promising avenue for preclinical research. Combination therapies are a cornerstone of treating complex diseases like cancer, where they can enhance efficacy and overcome drug resistance. nih.gov Natural compounds and their derivatives are increasingly being explored for their synergistic effects when combined with conventional chemotherapies. nih.gov

Preclinical studies should be designed to evaluate the efficacy of this compound in combination with standard-of-care drugs in relevant disease models. For example, in oncology models, this could involve co-administration with cytotoxic agents or targeted therapies. Researchers would assess for synergistic, additive, or antagonistic effects on cell viability, tumor growth, and specific molecular markers. Such studies could reveal novel therapeutic strategies with improved outcomes. nih.gov

Development and Validation in Advanced Preclinical In Vitro and In Vivo Models

To better predict clinical outcomes, it is imperative to move beyond traditional two-dimensional (2D) cell cultures, which often fail to replicate the complexity of in vivo environments. nih.govnih.gov Future preclinical testing of this compound and its analogs should utilize advanced models such as three-dimensional (3D) cell cultures and organoids. nih.govyoutube.com

Organoids, which are self-organizing 3D structures grown from stem cells, can recapitulate the architecture and function of native organs, offering a more physiologically relevant system for drug screening and disease modeling. nih.govsigmaaldrich.comcorning.com Establishing organoid models of various tissues (e.g., intestine, liver, lung) would allow for more accurate assessment of the compound's efficacy and tissue-specific effects. nih.gov These advanced in vitro models, followed by validation in well-characterized in vivo animal models, will provide a more robust preclinical data package.

Table 2: Comparison of Preclinical Models

Model TypeAdvantagesLimitations
2D Cell MonolayersHigh-throughput, low cost, ease of use.Loss of phenotype, lack of cell-cell/cell-matrix interactions, poor predictors of in vivo response. nih.govsigmaaldrich.com
3D Spheroids/OrganoidsMore accurately represent in vivo tissue architecture, cell-cell interactions, and physiological responses. nih.govsigmaaldrich.com Capable of self-renewal and self-organization. sigmaaldrich.comMore complex and costly to maintain, potential for variability. nih.gov
Animal ModelsProvide systemic biological context (pharmacokinetics, whole-body toxicity).Differences between animal and human biology, high cost, ethical considerations. sigmaaldrich.com

Investigation of Delivery Systems for Preclinical Applications

The physicochemical properties of this compound, such as its solubility and stability, will dictate its bioavailability and therapeutic efficacy. Future preclinical work should explore novel drug delivery systems to optimize its pharmacokinetic profile. Formulations using nanoparticles, liposomes, or polymeric hydrogels could enhance solubility, protect the compound from degradation, and enable targeted delivery to specific tissues or cells.

For instance, research on hydrogels based on acrylate and methacrylate (B99206) monomers has demonstrated their potential for controlled drug release. nih.gov The release rate can be tuned by modifying parameters like crosslinking density and the type of monomer used. nih.gov Developing and testing such advanced delivery systems for this compound in preclinical models will be a key step in its translational development.

Further Research on Dietary and Nutraceutical Applications

Given that the parent compound, p-coumaric acid (4-hydroxyphenyl)acrylic acid, is a common dietary phenolic acid found in a wide variety of plants, exploring the potential of this compound as a nutraceutical or functional food ingredient is a logical extension of its research. Future studies should aim to identify natural sources that may contain this specific benzyl ester or related compounds.

Preclinical research in this area would focus on the compound's potential health benefits at physiologically relevant concentrations. This includes investigating its antioxidant, anti-inflammatory, and other protective effects in models of chronic diseases. Understanding its bioavailability from dietary sources and its metabolic fate will be crucial for establishing its potential as a nutraceutical product.

Q & A

Basic: What are the standard synthetic routes for (E)-Benzyl 3-(4-hydroxyphenyl)acrylate, and how can stereochemical purity be ensured?

Methodological Answer:
The compound is typically synthesized via a Knoevenagel condensation between 4-hydroxybenzaldehyde and benzyl acrylate derivatives under basic conditions. For example, analogous methoxylated cinnamic esters (e.g., (E)-Benzyl 3-(4-Methoxyphenyl)acrylate) are prepared using catalytic piperidine in ethanol at reflux, followed by purification via column chromatography . To ensure stereochemical purity (E-configuration), reaction conditions must exclude light to prevent isomerization, and nuclear Overhauser effect (NOE) NMR experiments or X-ray crystallography should confirm the geometry .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Key signals include the trans-olefinic protons (δ ~6.3–7.8 ppm, J = 16 Hz for E-configuration) and the 4-hydroxyphenyl aromatic protons (δ ~6.7–7.3 ppm) .
  • FT-IR : Confirm ester carbonyl (C=O) at ~1700–1750 cm⁻¹ and hydroxyl (-OH) stretch at ~3200–3600 cm⁻¹ .
  • HPLC-MS : Reverse-phase C18 columns with UV detection at 254 nm and ESI-MS for molecular ion verification (exact mass: 284.3 g/mol) .
  • X-ray Crystallography : Resolves stereochemistry and intramolecular hydrogen bonding (e.g., between hydroxyl and ester groups) .

Advanced: How does the hydroxyl group at the 4-position influence the compound’s reactivity in biological assays compared to methoxylated analogs?

Methodological Answer:
The 4-hydroxyl group enhances hydrogen-bonding potential, affecting solubility and target interactions. For instance, in antiproliferative assays against lung adenocarcinoma cells, hydroxylated analogs exhibit stronger binding to cellular receptors (e.g., tyrosine kinases) than methoxylated derivatives due to polar interactions. However, methoxy groups improve metabolic stability by reducing oxidative degradation . Researchers should compare IC50 values in dose-response assays (e.g., MTT assays) under identical conditions to quantify these differences .

Advanced: What strategies mitigate data contradictions in solubility studies of this compound across different solvents?

Methodological Answer:
Contradictions often arise from solvent polarity and hydrogen-bonding capacity. For example:

  • Polar Solvents (DMSO, MeOH) : High solubility due to hydrogen bonding with the hydroxyl group (logP = 2.2) .
  • Nonpolar Solvents (Hexane) : Poor solubility, requiring co-solvents like acetone.
    Standardize protocols using USP solubility tiers and quantify solubility via UV-vis spectroscopy at λmax (~280 nm). Control temperature (25°C) and use sonication for equilibration .

Advanced: How can structure-activity relationships (SAR) guide the design of this compound derivatives for anticancer research?

Methodological Answer:
SAR studies focus on modifying the acrylate backbone and phenolic substituents:

  • Acrylate Chain : Introducing electron-withdrawing groups (e.g., nitro) enhances electrophilicity, improving DNA intercalation.
  • 4-Hydroxyphenyl Group : Methylation reduces metabolic clearance but may decrease target affinity.
    Use in silico docking (e.g., AutoDock Vina) to predict binding to kinases or apoptosis regulators, followed by synthesizing derivatives via Heck coupling or esterification . Validate via apoptosis assays (Annexin V/PI staining) and Western blotting for caspase-3 activation .

Basic: What are the critical stability considerations for storing this compound?

Methodological Answer:
The compound is sensitive to light (risk of E→Z isomerization) and moisture (ester hydrolysis). Store in amber vials under inert gas (N2/Ar) at -20°C. Monitor degradation via HPLC every 6 months; a >5% impurity peak at Rt 8.2 min indicates hydrolysis to 4-hydroxyphenylacrylic acid .

Advanced: How can computational modeling predict the pharmacokinetic properties of this compound?

Methodological Answer:
Use QSAR models (e.g., SwissADME) to estimate:

  • LogP : Predicted 2.2 (experimental match: 2.2) .
  • Bioavailability : Moderate (~50%) due to high polar surface area (194 Ų) .
  • Metabolic Sites : Hydroxyl group glucuronidation (major pathway). Validate with hepatic microsome assays and LC-MS/MS metabolite identification .

Advanced: What experimental controls are essential when evaluating the anti-inflammatory activity of this compound in vitro?

Methodological Answer:

  • Positive Controls : Dexamethasone or indomethacin for COX-2 inhibition.
  • Negative Controls : Vehicle (e.g., DMSO <0.1%) and scrambled analogs (e.g., Z-isomer).
  • Cytotoxicity Controls : Parallel MTT assays to distinguish anti-inflammatory effects from cell death.
    Quantify IL-6/TNF-α suppression via ELISA and confirm NF-κB pathway inhibition via luciferase reporter assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.